4-[(4-Aminobenzylidene)amino]aniline
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Overview
Description
4-[(4-Aminobenzylidene)amino]aniline is an organic compound with the molecular formula C13H13N3. It is a derivative of aniline, featuring two benzene rings connected by an imine group. This compound is known for its applications in the synthesis of liquid crystalline polymers and other advanced materials .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Aminobenzylidene)amino]aniline typically involves the condensation reaction between 4-aminobenzaldehyde and 4-aminobenzylamine. The reaction is carried out in a solvent such as ethanol or methanol under reflux conditions. The product is then purified by recrystallization .
Industrial Production Methods
In industrial settings, the synthesis may involve continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the condensation process, and advanced purification techniques such as column chromatography may be employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
4-[(4-Aminobenzylidene)amino]aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the imine group to an amine group.
Substitution: Electrophilic substitution reactions can occur on the benzene rings, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed under controlled conditions.
Major Products
The major products formed from these reactions include quinone derivatives, amine derivatives, and various substituted aniline compounds .
Scientific Research Applications
4-[(4-Aminobenzylidene)amino]aniline has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-[(4-Aminobenzylidene)amino]aniline involves its interaction with various molecular targets. The imine group can participate in nucleophilic addition reactions, while the aromatic rings can engage in π-π interactions with other molecules. These interactions can influence the compound’s biological and chemical activities .
Comparison with Similar Compounds
Similar Compounds
4-Aminobenzaldehyde: A precursor in the synthesis of 4-[(4-Aminobenzylidene)amino]aniline.
4-Aminobenzylamine: Another precursor used in the synthesis.
4-Aminoantipyrine: A structurally related compound with different applications.
Uniqueness
This compound is unique due to its ability to form liquid crystalline polymers, which exhibit both rigidity and flexibility. This balance of properties makes it valuable in the development of advanced materials with specific optical and mechanical characteristics .
Properties
Molecular Formula |
C13H13N3 |
---|---|
Molecular Weight |
211.26 g/mol |
IUPAC Name |
4-[(4-aminophenyl)iminomethyl]aniline |
InChI |
InChI=1S/C13H13N3/c14-11-3-1-10(2-4-11)9-16-13-7-5-12(15)6-8-13/h1-9H,14-15H2 |
InChI Key |
UPZVTASLQFAPCC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C=NC2=CC=C(C=C2)N)N |
Origin of Product |
United States |
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